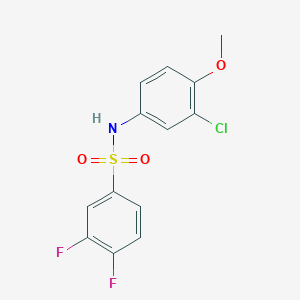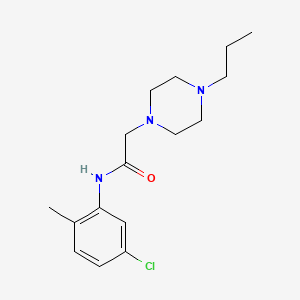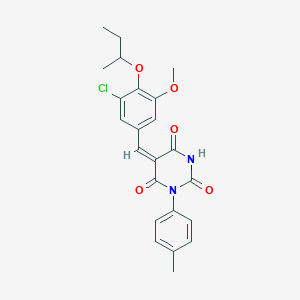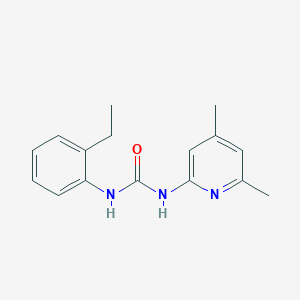
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising activity against a range of diseases.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in disease progression. For example, in cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the activity of the NF-κB pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to have a range of biochemical and physiological effects. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to reduce the production of inflammatory cytokines and chemokines. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of the malaria parasite by disrupting its metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its broad range of therapeutic applications. It has been found to exhibit activity against a range of diseases, which makes it a promising candidate for drug development. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide. One area of interest is the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to identify its specific targets in disease pathways. Finally, there is potential for N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline and 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide as a white solid with a melting point of 158-160°C. The purity of the compound can be confirmed using techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and parasitic infections. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFPDNASYGPFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)
